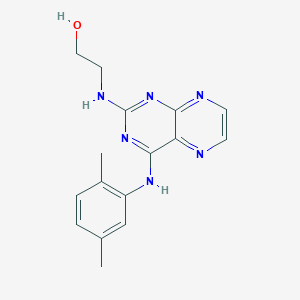
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a complex organic compound with a unique structure that includes a pteridine ring system and a dimethylphenyl group
作用機序
Target of Action
The primary target of the compound 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is the Tyrosine-protein kinase SYK . This protein is a non-receptor tyrosine kinase that plays a crucial role in mediating signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Mode of Action
This could result in changes to the phosphorylation state of downstream proteins, altering cellular signaling pathways .
Biochemical Pathways
Given its target, it is plausible that it impacts pathways related to immune response and cell proliferation, as the tyrosine-protein kinase syk is known to play a role in these processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be dependent on the specific context of its use, including the type of cells it is administered to and their state. Given its target, it could potentially influence immune response and cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pteridine ring system This can be achieved through the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
科学的研究の応用
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol: Similar structure but with a butanol group instead of ethanol.
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)propan-1-ol: Similar structure but with a propanol group.
Uniqueness
The uniqueness of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-10-3-4-11(2)12(9-10)20-15-13-14(18-6-5-17-13)21-16(22-15)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLZDOQLROVPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














